molecular formula C7H6FNO2 B1388037 5-Fluoro-6-methoxynicotinaldehyde CAS No. 884494-73-9

5-Fluoro-6-methoxynicotinaldehyde

Cat. No. B1388037
M. Wt: 155.13 g/mol
InChI Key: BKATVSAQJLGKJC-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxynicotinaldehyde is an organic compound with a wide range of applications. It is a heterocyclic building block and is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of 5-Fluoro-6-methoxynicotinaldehyde involves several steps. One method involves the use of Dess-Martin periodane in dichloromethane at 0 - 23℃ for 16 hours . Another method involves the use of manganese (IV) oxide in dichloromethane at 20℃ for 6.5 hours .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-6-methoxynicotinaldehyde is C7H6FNO2 . Its molecular weight is 155.13 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-6-methoxynicotinaldehyde are complex and involve multiple steps. For instance, it can be used in the synthesis of other compounds, such as 1-(2-(4-(aminopiperidin-1-yl)ethyl)-7-fluoro-1,5-naphthyridin-2(1H)-one hydrochloride .


Physical And Chemical Properties Analysis

5-Fluoro-6-methoxynicotinaldehyde is a solid powder . More detailed physical and chemical properties such as its density, melting point, and boiling point are not available from the current search results.

Safety And Hazards

5-Fluoro-6-methoxynicotinaldehyde is considered hazardous. It is toxic if swallowed and suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

5-fluoro-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKATVSAQJLGKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660514
Record name 5-Fluoro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxynicotinaldehyde

CAS RN

884494-73-9
Record name 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-6-methoxypyridine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 0.54 g of (5-fluoro-6-methoxypyridin-3-yl)methanol in 5 mL of dichloromethane, 1.5 g of manganese dioxide was added. The mixture was stirred at room temperature for 3 hours, thereto were then added 0.89 g of manganese dioxide and 4 mL of dichloromethane, and the mixture was stirred for 1 hour. Thereto were further added 1.5 g of manganese dioxide and 2 mL of dichloromethane, and the mixture was stirred at room temperature for 2 hours 30 minutes. After leaving overnight, the insoluble substance was filtered off, and the filtration residue was washed with chloroform. The solvent was distilled off under reduced pressure to obtain 0.48 g of 5-fluoro-6-methoxynicotinaldehyde as a yellow solid.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.89 g
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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